molecular formula C10H20N2O4 B13979858 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester

2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester

Cat. No.: B13979858
M. Wt: 232.28 g/mol
InChI Key: LWOHDYABQSVXIE-UHFFFAOYSA-N
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Description

2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is an organic compound with the molecular formula C10H19NO4. It is a derivative of butanoic acid and is characterized by the presence of an amino group and a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester typically involves the reaction of butanoic acid with tert-butoxycarbonyl (BOC) protected amino alcohols. The process generally includes esterification and amination steps. For instance, butanoic acid can be reacted with BOC-protected amino alcohols in the presence of a dehydrating agent to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and amination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial to handle the reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester involves its role as a precursor in the synthesis of biologically active molecules. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the BOC group, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is unique due to the presence of both an amino group and a BOC-protected amino group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)

InChI Key

LWOHDYABQSVXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)N

Origin of Product

United States

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